![molecular formula C11H13BrN4O2 B12953653 tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with brominating agents followed by the introduction of the tert-butyl carbamate group. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions:
Coupling Reactions: The bromine atom can also participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a versatile intermediate for the synthesis of various biologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: The compound’s applications in industry are primarily related to its use in the synthesis of advanced materials and specialty chemicals. It may also find use in the development of agrochemicals and other fine chemicals .
Wirkmechanismus
The specific mechanism of action for tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors in biological systems. The bromine atom and the pyrazolo[1,5-a]pyrimidine core can facilitate binding to molecular targets, potentially inhibiting or modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate
- tert-Butyl (6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
- 3,6-Dibromopyrazolo[1,5-a]pyrimidine
- Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is unique due to the specific position of the bromine atom and the tert-butyl carbamate group. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H13BrN4O2 |
|---|---|
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
tert-butyl N-(7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-8-6-9-13-5-4-7(12)16(9)15-8/h4-6H,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
FZCRAEBQMBSIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN2C(=CC=NC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
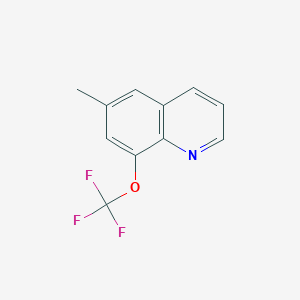
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)
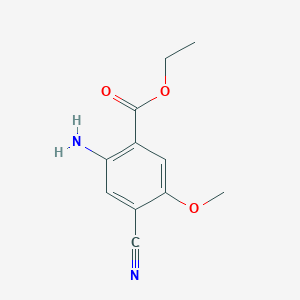
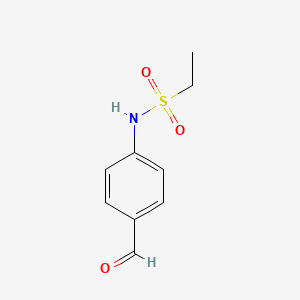
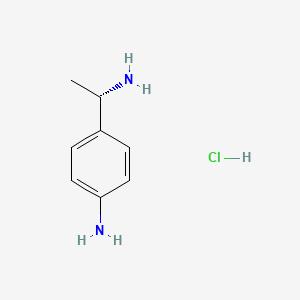
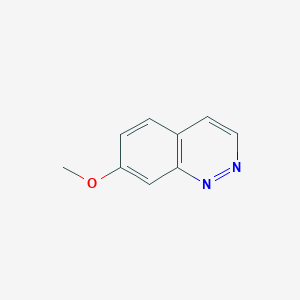
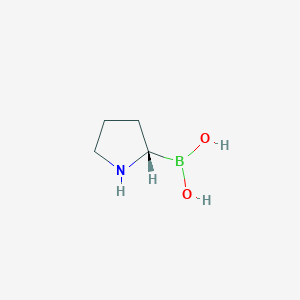
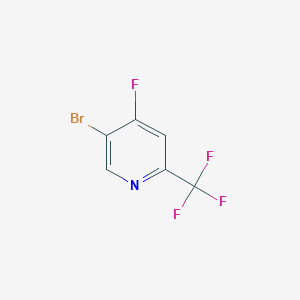
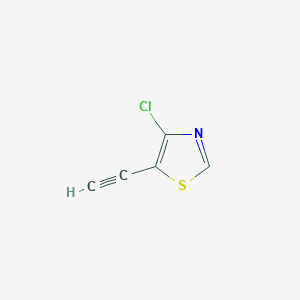
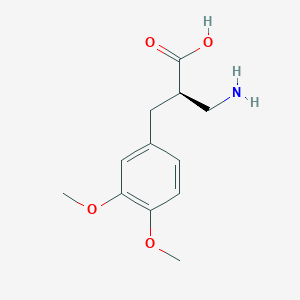
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
